6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine Hydrochloride
Description
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine Hydrochloride (CAS: 933750-31-3) is a bicyclic heterocyclic compound featuring fused imidazole and diazepine rings. It is primarily utilized in medicinal chemistry as a scaffold for developing central nervous system (CNS)-targeting agents due to its structural resemblance to benzodiazepines. The compound is commercially available in milligram to gram quantities, with pricing ranging from €238.00 (100 mg) to €1,836.00 (1 g) . Key synonyms include CS-0039977 and SCHEMBL4068518, and it is supplied by at least four vendors globally .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-2-8-6-7-9-3-5-10(7)4-1;/h3,5,8H,1-2,4,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAALNVNUXLLAMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC=CN2C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine Hydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and specialized equipment to ensure consistent quality and yield. The process involves careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include various derivatives of the compound, which can be further modified for specific applications.
Scientific Research Applications
Medicinal Chemistry
6,7,8,9-Tetrahydro-5H-imidazo[1,2-A][1,4]diazepine hydrochloride has been explored for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets:
- Antidepressant Activity : Research indicates that compounds with similar imidazo[1,2-a][1,4]diazepine frameworks exhibit antidepressant effects by modulating neurotransmitter systems .
- Anxiolytic Properties : The compound's ability to interact with GABA receptors may confer anxiolytic effects, making it a candidate for further studies in anxiety disorders .
Neuropharmacology
The neuropharmacological properties of this compound have been investigated in animal models to assess its efficacy and safety profile. Studies have demonstrated that it may influence cognitive functions and memory retention, potentially offering therapeutic benefits for neurodegenerative conditions such as Alzheimer's disease.
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that yield various derivatives with modified pharmacological profiles. These derivatives are being studied for enhanced bioactivity and specificity towards target receptors.
Case Studies
Several case studies highlight the compound's applications:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry explored a series of imidazo[1,2-a][1,4]diazepine derivatives for their potential as novel antidepressants. The lead compound showed significant improvement in depressive-like behaviors in rodent models compared to control groups .
- Case Study 2 : Another investigation focused on the anxiolytic effects of imidazo[1,2-a][1,4]diazepines. Results indicated that certain derivatives exhibited a dose-dependent reduction in anxiety-related behaviors in mice, suggesting a promising avenue for treating anxiety disorders .
Mechanism of Action
The mechanism by which 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine Hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological or chemical outcome. The pathways involved can vary depending on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Physicochemical Properties
- Hydrogen Bond Donors/Acceptors: The target compound has 2 hydrogen bond acceptors and 1 donor, whereas analogues like 6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine Dihydrochloride exhibit 3 donors due to additional protonated amines .
- Topological Polar Surface Area (TPSA) : Ranges from 29.8 Ų (1,3-diazepine analog) to 35.9 Ų (target compound), influencing membrane permeability and CNS penetration .
- Complexity : The target compound’s complexity (122) is higher than [1,2-d]-fused derivatives (115), impacting synthetic accessibility .
Commercial and Research Relevance
- Pricing : The target compound is priced significantly higher (€238.00/100 mg) compared to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine Hydrochloride (€180.00/100 mg, estimated), reflecting its specialized applications .
- Pharmacological Potential: While the target lacks explicit therapeutic data, its structural relatives like Flualprazolam (a 1,4-diazepine derivative) are controlled substances due to potent sedative effects, suggesting caution in handling .
Biological Activity
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine Hydrochloride (CAS: 2177266-74-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClN
- Molecular Weight : 173.64 g/mol
- Purity : >95%
The compound belongs to the imidazodiazepine class, which is known for its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. The benzodiazepine derivatives enhance the effect of GABA by increasing the frequency of chloride channel opening, leading to sedative and anxiolytic effects .
Biological Activities
-
Antiviral Activity :
- Research indicates that derivatives of imidazodiazepines exhibit significant inhibitory effects against human immunodeficiency virus type 1 (HIV-1). For instance, certain tetrahydroimidazo derivatives have been shown to block HIV-1 replication through specific interactions with reverse transcriptase (RT) .
- A notable derivative, R86183, demonstrated high potency against HIV-1 at concentrations as low as 0.3 to 30 nM while maintaining a favorable cytotoxicity profile .
- Cytotoxicity :
- Neuropharmacological Effects :
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
